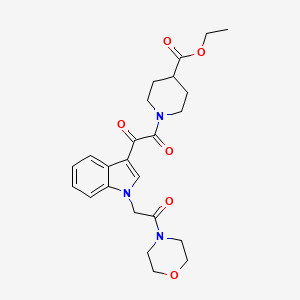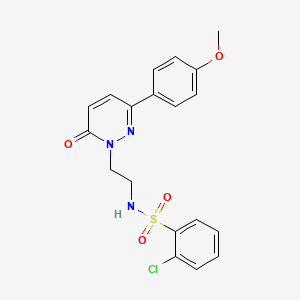![molecular formula C22H20N4O4 B2483981 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 2035004-32-9](/img/structure/B2483981.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the target compound involves strategic reactions under specific conditions. For example, a series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives were synthesized from related enones, showcasing the versatility and reactivity of the benzo[d]triazol motif (Shaikh et al., 2014). Similarly, the conjugate addition of lithiated compounds to cinnamoyl derivatives underlines the synthetic pathways to introduce specific functional groups (Gaul & Seebach, 2002).
Molecular Structure Analysis
X-ray crystallographic analysis offers insights into the compound's molecular geometry, revealing the spatial arrangement and confirming the structural integrity of synthesized derivatives. For instance, the structure of azetidin-2-one derivatives has been confirmed through this method, highlighting the precision in targeting specific molecular architectures (Sharma et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving the target compound class exhibit a broad range of reactivities and transformations. The Mitsunobu reaction, for example, has been employed for the selective esterification of phenols, showcasing the functional group interconversion capabilities (Iranpoor et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, provide essential insights into the compound's behavior under various conditions. The thermal analysis of related compounds has elucidated their stability, which is critical for their application in different fields (Shimasaki et al., 1986).
Chemical Properties Analysis
Exploring the chemical properties includes understanding the compound's reactivity, interaction with various reagents, and the mechanisms underlying these processes. For instance, the synthesis and reactivity of triazole derivatives reveal the compound's potential for further functionalization and application in synthesizing novel materials or bioactive molecules (Key et al., 2012).
Wissenschaftliche Forschungsanwendungen
Virtual Screening and Pharmacokinetics
One of the prominent applications of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is in virtual screening, targeting specific receptors like the urokinase receptor (uPAR). Research has shown that compounds structurally similar to the one have demonstrated potential in inhibiting breast tumor metastasis, highlighting the compound's potential in cancer therapeutics (Wang et al., 2011). Additionally, the pharmacokinetic properties of such compounds have been studied, revealing favorable properties for further drug development.
Wound Healing Potential
Compounds structurally similar to the one you've inquired about have been synthesized and characterized, showing significant in vivo wound healing potential in animal models. This indicates a promising avenue for the development of new therapeutic agents for wound healing (Vinaya et al., 2009).
Neuropharmacology
The compound's structure is similar to those studied for their neuroprotective and cognitive-enhancing properties. For example, certain derivatives have shown promise in preventing neurotoxicity induced by specific agents in mice models, suggesting potential applications in treating neurodegenerative disorders (Kawasaki et al., 2008).
Cardiovascular Research
There's a significant interest in derivatives structurally related to the compound for their potential cardiovascular effects, such as their use as antihypertensive agents. Studies have focused on understanding their impact on blood pressure and heart rate in animal models, indicating the compound's potential relevance in cardiovascular pharmacology (Touzeau et al., 2003).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-22(9-7-16-6-8-20-21(10-16)30-15-29-20)25-12-18(13-25)26-11-17(23-24-26)14-28-19-4-2-1-3-5-19/h1-11,18H,12-15H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONOMHVXDGTLKQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)
![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)
![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)



![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)


![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)
